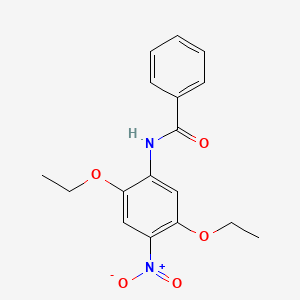

2',5'-Diethoxy-4'-nitrobenzanilide

Description

Contextualization within Modern Organic Chemistry

Modern organic chemistry thrives on the design and synthesis of novel molecules with tailored properties. The study of substituted benzanilides fits seamlessly into this paradigm, offering a versatile platform for investigating structure-activity relationships and developing new synthetic methodologies. The ability to introduce a wide array of functional groups onto the benzanilide (B160483) framework allows chemists to fine-tune the steric and electronic characteristics of the molecule, thereby influencing its reactivity and potential applications.

Significance of Benzanilide Scaffolds in Chemical Synthesis

The benzanilide scaffold is a privileged structure in chemical synthesis, serving as a key building block for a variety of more complex molecules. Its inherent stability and the presence of modifiable aromatic rings make it an attractive starting point for the construction of compounds with potential biological activity. The amide linkage in the benzanilide core is a common feature in many pharmaceuticals and agrochemicals, highlighting the importance of this structural motif. researchgate.net

Overview of Substituted Nitrobenzanilides in Academic Inquiry

Chemical and Physical Properties of 2',5'-Diethoxy-4'-nitrobenzanilide

The specific properties of this compound are crucial for its handling, characterization, and application in research. While extensive experimental data for this particular compound is not widely available in publicly accessible literature, some fundamental properties can be identified.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 135-41-1 |

| Molecular Formula | C₁₇H₁₈N₂O₅ |

| Molecular Weight | 330.34 g/mol |

| Predicted Melting Point | 145 °C |

| Predicted Boiling Point | 439.6 ± 45.0 °C |

| Predicted Density | 1.264 ± 0.06 g/cm³ |

Note: The melting point, boiling point, and density are predicted values and should be considered as estimates.

Synthesis and Characterization

A general and established method for the synthesis of benzanilides involves the acylation of an aniline (B41778) derivative with a benzoyl chloride derivative. In the case of this compound, a plausible synthetic route would involve the reaction of 2,5-diethoxy-4-nitroaniline (B1294211) with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

The characterization of the synthesized compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present, such as the N-H and C=O stretching vibrations of the amide group and the symmetric and asymmetric stretches of the nitro group.

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, further confirming its elemental composition.

Melting Point Analysis: The melting point of the purified compound would be measured and compared to predicted or literature values to assess its purity.

Detailed Research Findings

While specific research articles focusing solely on this compound are scarce in the readily available scientific literature, the broader class of substituted nitrobenzanilides has been the subject of various investigations.

Research in the field of medicinal chemistry has explored the potential of nitro-substituted benzamides as anti-inflammatory agents. clockss.org The presence and position of the nitro group can significantly influence the biological activity of these compounds. Molecular docking studies on other nitro benzamide (B126) derivatives have suggested that the nitro groups can play a crucial role in binding to enzymatic targets. clockss.org

Furthermore, the benzanilide scaffold itself is a key component in the development of various therapeutic agents. For instance, it is found in molecules designed as kinase inhibitors and has been investigated for its potential in treating drug-resistant fungal infections. nih.govnih.gov The synthetic versatility of the benzanilide structure allows for the creation of large libraries of compounds for screening in drug discovery programs. researchgate.net

The nitro group is a versatile functional group in organic synthesis, and its presence in this compound opens up avenues for further chemical transformations. frontiersin.org For example, the nitro group can be reduced to an amine, which can then be further functionalized to create a diverse range of derivatives. This makes nitrobenzanilides valuable intermediates in multi-step synthetic sequences.

Structure

3D Structure

Properties

CAS No. |

135-41-1 |

|---|---|

Molecular Formula |

C17H18N2O5 |

Molecular Weight |

330.33 g/mol |

IUPAC Name |

N-(2,5-diethoxy-4-nitrophenyl)benzamide |

InChI |

InChI=1S/C17H18N2O5/c1-3-23-15-11-14(19(21)22)16(24-4-2)10-13(15)18-17(20)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,18,20) |

InChI Key |

BNPJJUAYGVZHHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 ,5 Diethoxy 4 Nitrobenzanilide

Crystallographic Analysis of Solid-State Structures

A critical aspect of understanding a compound's properties is the determination of its three-dimensional arrangement in the solid state through crystallographic techniques.

Single Crystal X-ray Diffraction Studies

As of the latest available information, no single crystal X-ray diffraction studies for 2',5'-Diethoxy-4'-nitrobenzanilide have been deposited in major crystallographic databases or published in peer-reviewed journals. Consequently, crucial information such as its crystal system, space group, unit cell dimensions, and the precise atomic coordinates of its constituent atoms remains undetermined. This lack of data prevents a detailed discussion of its molecular geometry, intermolecular interactions, and packing in the crystalline state.

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. However, without any reported crystal structures, investigations into the potential polymorphism of This compound have not been undertaken. The exploration of different crystal forms through techniques like solvent screening for crystallization, which could be guided by crystal engineering principles, remains an open area for future research.

Computational Spectroscopic Prediction and Interpretation

In the absence of experimental spectroscopic data, computational chemistry offers powerful tools to predict and interpret the spectroscopic behavior of molecules. However, specific computational studies focused on This compound are also not found in the current body of scientific literature.

Theoretical Infrared and Raman Spectroscopy

While general methodologies for the theoretical prediction of infrared and Raman spectra using methods like Density Functional Theory (DFT) are well-established, a specific computational analysis of the vibrational modes of This compound has not been reported. Such a study would be invaluable for assigning experimental vibrational bands and understanding the influence of its specific functional groups on the vibrational spectrum.

Predictive Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive NMR spectroscopy, which can estimate the chemical shifts of ¹H and ¹³C nuclei, is a valuable tool for structural elucidation. Although online tools and software packages exist for such predictions, a dedicated study validating these predictions against experimental data for This compound is absent from the literature.

Electronic Absorption (UV-Vis) Spectral Modeling

The electronic transitions of a molecule, which govern its absorption of UV-Vis light, can be modeled using time-dependent DFT (TD-DFT) and other computational methods. There are currently no published studies that have applied these techniques to model the UV-Vis spectrum of This compound . Such a study would provide insights into its electronic structure and the nature of its chromophores.

Elucidation of Molecular Conformations and Dynamics

The conformational landscape of benzanilides is primarily defined by the torsional (dihedral) angles around three critical bonds:

The bond between the benzoyl ring and the carbonyl group.

The amide C-N bond.

The bond between the nitrogen atom and the anilide ring.

Of these, the rotation around the amide C-N bond is the most significant energetic consideration. Due to resonance stabilization, where the nitrogen lone pair delocalizes into the carbonyl group (n-π conjugation), this bond possesses considerable partial double-bond character. msu.edu This restricts free rotation, leading to a high rotational barrier, often in excess of 18 kcal/mol for simple amides. msu.edu Consequently, the amide unit is typically planar, and the substituents on the nitrogen and carbonyl carbon can exist as distinct cis or trans isomers. For secondary amides like this compound, the trans conformation is overwhelmingly more stable due to severe steric hindrance between the aromatic rings in the cis form.

In the case of this compound, the presence of a bulky ethoxy group at the 2'-position on the anilide ring is expected to induce a significant twist. This steric clash with the amide N-H proton would force the anilide ring to rotate out of the amide plane. Similarly, the benzoyl ring will also adopt a non-coplanar orientation. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to investigate such rotational barriers in amides. researchgate.net Variable-temperature NMR studies can reveal the coalescence of signals as the rate of rotation around the C-N bond becomes comparable to the NMR timescale, allowing for the calculation of the free energy of activation (ΔG‡) for this process. researchgate.net

The table below summarizes the expected key conformational parameters for this compound, based on data from analogous benzanilide (B160483) and substituted amide systems.

Table 1: Predicted Conformational Parameters for this compound

| Parameter | Description | Expected Value/State | Rationale/Reference |

|---|---|---|---|

| Amide Bond Conformation | Isomerism around the C(O)-N bond. | Predominantly trans. | Steric hindrance between the phenyl rings makes the cis conformer highly unfavorable. msu.edu |

| C(O)-N Rotational Barrier (ΔG‡) | Energy required to rotate around the amide bond. | >18 kcal/mol | High degree of partial double-bond character due to n-π conjugation. msu.edu |

| Benzoyl Ring Torsion Angle (ω₁) | Dihedral angle between the benzoyl ring and the amide plane. | 20° - 40° | A balance between conjugation (favoring planarity) and steric hindrance. Studies on similar benzamides show non-planar geometries. nih.gov |

These conformational features are not static. In solution, the molecule exists as a dynamic equilibrium of conformers. The ethoxy groups themselves have additional rotational degrees of freedom. The dynamic behavior, including the rates of interconversion between different rotamers, can be investigated using advanced NMR techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) or exchange spectroscopy (EXSY), which can probe processes on different timescales.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Investigations of 2 ,5 Diethoxy 4 Nitrobenzanilide Molecular Behavior

Quantum Chemical Studies of Electronic Structure and Properties

Quantum chemical studies are fundamental to understanding the electronic architecture of 2',5'-diethoxy-4'-nitrobenzanilide. These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons within the molecule, which in turn governs its physical and chemical properties.

The distribution of atomic charges across the molecule is another critical piece of information derived from quantum chemical calculations. The nitrogen and oxygen atoms of the nitro group will carry partial negative charges, while the carbon atom to which the nitro group is attached will have a partial positive charge. Conversely, the oxygen atoms of the ethoxy groups will exhibit partial negative charges, influencing the electron density on the benzoyl portion of the molecule. The nitrogen of the anilide linkage will also have a distinct partial charge, influenced by the electronic nature of both aromatic rings.

The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of paramount importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is likely to be localized on the diethoxy-substituted aniline (B41778) ring, which is the more electron-rich part of the molecule. The LUMO, on the other hand, is expected to be predominantly located on the nitro-substituted benzoyl ring, the electron-deficient region.

A hypothetical data table summarizing the results of a quantum chemical study is presented below.

| Calculated Property | Predicted Value |

| Dipole Moment (Debye) | 4.5 - 6.0 |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -2.0 to -3.0 |

| HOMO-LUMO Gap (eV) | 4.0 - 5.0 |

Density Functional Theory (DFT) Applications to Reactivity and Stability

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reactivity and stability of organic molecules. mdpi.com DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a good balance between computational cost and accuracy. mdpi.com

For this compound, DFT calculations can be used to compute a range of reactivity descriptors. mdpi.com These descriptors provide a quantitative measure of the molecule's propensity to participate in various chemical reactions. Global reactivity descriptors, such as chemical hardness, softness, electrophilicity index, and chemical potential, can be calculated from the HOMO and LUMO energies. mdpi.com

Chemical Hardness (η) and Softness (S) are measures of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap, indicating greater stability.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. The presence of the nitro group is expected to impart a significant electrophilic character to the molecule.

The Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.

Local reactivity descriptors, such as Fukui functions and dual descriptors, can pinpoint the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. rsc.org For this compound, the carbon atoms of the nitro-substituted ring and the carbonyl carbon are expected to be the primary electrophilic sites. The oxygen atoms of the ethoxy groups and the nitrogen atom of the amide linkage are likely to be the main nucleophilic centers.

DFT can also be employed to assess the thermodynamic stability of different conformations of the molecule by calculating their relative energies. This is crucial for understanding which spatial arrangements are most likely to be populated at a given temperature.

A hypothetical data table of DFT-calculated reactivity descriptors is shown below.

| Reactivity Descriptor | Predicted Value |

| Chemical Hardness (η) | 2.0 - 2.5 eV |

| Chemical Softness (S) | 0.4 - 0.5 eV⁻¹ |

| Electrophilicity Index (ω) | 2.5 - 3.5 eV |

| Chemical Potential (μ) | -4.25 to -5.25 eV |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide detailed electronic information for a static structure, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its flexibility and the transitions between different conformations. nih.govnih.gov

By running an MD simulation, one can generate a trajectory of the molecule's motion. Analysis of this trajectory can identify the most stable and frequently occurring conformations. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. The conformational flexibility can also influence the molecule's solubility and other physical properties. For instance, MD simulations can be used to study how the molecule's conformation changes in different solvent environments.

A hypothetical table summarizing potential findings from an MD simulation is presented below.

| Conformational Parameter | Predicted Observation |

| Amide Bond Dihedral Angle (C-C-N-C) | Predominantly trans, with occasional fluctuations |

| Phenyl-Carbonyl Dihedral Angle | Restricted rotation due to steric hindrance |

| Ethoxy Group Conformations | Multiple low-energy rotamers |

| Overall Molecular Shape | Relatively planar core with flexible side chains |

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and for gaining detailed mechanistic insights. researchgate.net For this compound, this could involve studying its synthesis, degradation, or its reactions with other chemical species.

By mapping the potential energy surface (PES) for a given reaction, computational methods can identify the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the hydrolysis of the amide bond in this compound could be investigated computationally. This would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. The calculations would provide the energies of all intermediates and transition states, allowing for a detailed understanding of the reaction mechanism.

Similarly, reactions involving the nitro group, such as its reduction, could be studied. Computational methods can help to elucidate the stepwise mechanism of such a reduction, identifying the intermediates and the factors that influence the reaction's feasibility. The influence of the ethoxy and benzanilide (B160483) moieties on the reactivity of the nitro group can also be quantified.

A hypothetical table outlining a predicted reaction pathway is provided below.

| Reaction Step | Predicted Activation Energy (kcal/mol) | Description |

| Nucleophilic attack on carbonyl carbon | 15 - 20 | Formation of a tetrahedral intermediate |

| Proton transfer | 5 - 10 | Intramolecular or solvent-assisted proton transfer |

| C-N bond cleavage | 10 - 15 | Breakdown of the tetrahedral intermediate to products |

Analysis of Substituent Effects: Nitro and Ethoxy Groups on Molecular Orbitals and Reactivity

The chemical behavior of this compound is significantly influenced by the electronic effects of its substituents: the nitro group and the two ethoxy groups. rsc.orgnih.gov A detailed computational analysis can deconstruct and quantify these effects.

The nitro group is a strong electron-withdrawing group, both through resonance and inductive effects. This has several consequences:

It lowers the energy of both the HOMO and the LUMO. However, the effect on the LUMO is generally more pronounced, leading to a smaller HOMO-LUMO gap and increased electrophilicity.

It deactivates the benzoyl ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

It increases the acidity of any protons on the benzoyl ring.

The ethoxy groups, on the other hand, are electron-donating groups, primarily through resonance. Their effects are largely opposite to those of the nitro group:

They raise the energy of the HOMO and, to a lesser extent, the LUMO. This makes the aniline part of the molecule more nucleophilic.

They activate the aniline ring towards electrophilic aromatic substitution.

They increase the electron density on the aniline ring, particularly at the ortho and para positions relative to the ethoxy groups.

The interplay of these opposing electronic effects between the two rings of the molecule creates a unique electronic landscape. Computational analysis of the molecular orbitals would clearly show the localization of the HOMO on the electron-rich diethoxy-substituted ring and the LUMO on the electron-poor nitro-substituted ring. This separation of the frontier orbitals has important implications for the molecule's photophysical properties and its reactivity in charge-transfer processes.

A hypothetical table summarizing the substituent effects on molecular orbital energies is presented below.

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on Reactivity |

| -NO₂ | Lowers | Significantly lowers | Increases electrophilicity |

| -OCH₂CH₃ | Raises | Slightly raises | Increases nucleophilicity of its ring |

Structure Reactivity Relationships and Mechanistic Organic Chemistry of Benzanilides

Influence of Substituents on Amide Bond Reactivity and Stability

The amide bond is generally stable due to resonance delocalization, which imparts a partial double-bond character to the C-N bond. uoanbar.edu.iq However, the substituents on the aromatic rings can either enhance or decrease this stability.

Electronic Effects : Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on either the benzoyl or the aniline (B41778) ring alter the electron density around the amide carbonyl. For 2',5'-Diethoxy-4'-nitrobenzanilide, the aniline ring is substituted with two electron-donating ethoxy groups and one strongly electron-withdrawing nitro group. The net effect of these substituents on the aniline ring influences the nucleophilicity of the amide nitrogen. The strong electron-withdrawing nature of the para-nitro group reduces the electron density on the nitrogen atom, making it less basic. doubtnut.comquora.com This generally decreases the amide's ability to participate in reactions where nitrogen acts as a nucleophile but can affect the hydrolysis rate.

Steric Effects : The ortho-ethoxy group (at the 2'-position) introduces significant steric hindrance around the amide bond. youtube.com This steric bulk can influence the planarity of the amide group relative to the aniline ring, potentially disrupting the resonance stabilization. researchgate.net This disruption can, in turn, affect the bond's susceptibility to cleavage. Studies on N-substituted benzamides have shown that steric hindrance can prevent the amide moiety from adopting a coplanar conformation with the benzene (B151609) ring, which alters its chemical properties. nih.gov

Mechanistic Studies of Amide Bond Formation and Cleavage

Amide Bond Formation: The synthesis of benzanilides, including this compound, typically involves the reaction of a substituted aniline with a benzoyl chloride in what is known as the Schotten-Baumann reaction. uomustansiriyah.edu.iqvedantu.com The mechanism proceeds via nucleophilic acyl substitution.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline (2,5-diethoxy-4-nitroaniline) attacks the electrophilic carbonyl carbon of benzoyl chloride. vedantu.com

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Deprotonation: A base, typically aqueous sodium hydroxide (B78521), neutralizes the liberated hydrochloric acid and the initially formed protonated amide, driving the reaction to completion. uoanbar.edu.iqvedantu.com

Amide Bond Cleavage (Hydrolysis): Amide hydrolysis requires harsh conditions, such as strong acid or base and heat, due to the bond's stability. youtube.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.comkhanacademy.org A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the amine as a protonated leaving group (anilinium ion), yielding the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The departure of the amide anion (a very poor leaving group) is the rate-limiting and generally unfavorable step. chemistrysteps.com However, the reaction is driven forward by a subsequent irreversible acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide anion or another hydroxide ion. chemistrysteps.comchemistrysteps.com An acidic workup is then required to protonate the resulting carboxylate anion. youtube.com

Impact of the Nitro Group on Aromatic Ring Reactivity and Electron Distribution

The nitro group (-NO₂) at the 4'-position (para to the amide nitrogen) has a profound impact on the reactivity of the aniline ring.

Electron-Withdrawing Effects: The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). doubtnut.comquora.com It strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by significantly reducing the electron density of the π-system. quora.com

Resonance and Electron Distribution: Through resonance, the nitro group pulls electron density from the ring, creating partial positive charges at the ortho and para positions relative to itself. quora.comyoutube.com In this compound, the 4'-nitro group is para to the amide linkage. This delocalization of electrons makes the aniline ring electron-deficient.

Reactivity in Nucleophilic Aromatic Substitution (SNAr): While deactivating the ring for EAS, the strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the ortho or para positions. youtube.comlibretexts.orgnumberanalytics.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr. youtube.com

The table below summarizes the electronic effects of the nitro group.

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to the high electronegativity of the nitrogen and oxygen atoms. | Deactivates the entire ring. |

| Resonance Effect (-M) | Withdrawal of electron density through the π-system, delocalizing ring electrons onto the nitro group. | Strongly deactivates ortho and para positions to the nitro group; makes the ring susceptible to nucleophilic attack. doubtnut.com |

Role of Alkoxy Groups in Electronic Modulation and Steric Effects

The two ethoxy groups (-OCH₂CH₃) at the 2' and 5' positions also play a critical role in modulating the molecule's reactivity.

Steric Effects: The ethoxy group at the 2'-position (ortho to the amide linkage) exerts a significant steric effect. youtube.com This can force the plane of the aniline ring to twist relative to the plane of the amide bond, a conformational effect that can hinder intermolecular interactions and modify reactivity by altering resonance stabilization. researchgate.netnih.gov

Quantitative Structure-Reactivity Relationships (QSRR) in Benzanilide (B160483) Systems

Quantitative structure-reactivity relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.org For benzanilide systems, the Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of substituents. wikipedia.orgoxfordreference.com

The Hammett equation is given by: log(k/k₀) = ρσ wikipedia.orgdalalinstitute.com

Where:

k is the rate constant for a reaction of a substituted benzanilide.

k₀ is the rate constant for the unsubstituted reference compound.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (e.g., -NO₂, -OCH₂CH₃). It quantifies the electronic effect of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. pharmacy180.com

ρ (rho) is the reaction constant, which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which implies the build-up of negative charge in the transition state (e.g., in nucleophilic attack). pharmacy180.com

For the hydrolysis of benzamides, the reaction constant (ρ) is positive, indicating that electron-withdrawing substituents on the aromatic rings facilitate the reaction by stabilizing the developing negative charge on the carbonyl oxygen in the transition state of the rate-determining step (nucleophilic attack by water or hydroxide). viu.ca

The table below provides representative Hammett substituent constants for groups relevant to the target molecule.

| Substituent | Position | σ Value | Electronic Effect |

|---|---|---|---|

| -NO₂ | meta | +0.71 | Strongly Electron-Withdrawing |

| -NO₂ | para | +0.78 | Strongly Electron-Withdrawing |

| -OCH₂CH₃ (Ethoxy) | meta | +0.1 | Weakly Withdrawing (Inductive) |

| -OCH₂CH₃ (Ethoxy) | para | -0.24 | Electron-Donating (Resonance) |

Data sourced from common physical organic chemistry tables.

These QSRR principles allow for the prediction of how the specific combination of ethoxy and nitro substituents in this compound will influence the rates of its various potential reactions. Data-driven QSRR models can also be built using computational descriptors to predict reactivity parameters for new compounds without the need for extensive experiments. chemrxiv.org

Explorations in Non Biological Applications and Advanced Materials Precursors

Role as an Intermediate in Multi-Step Organic Synthesis

2',5'-Diethoxy-4'-nitrobenzanilide serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules. The presence of the nitro group provides a key functional handle that can be readily transformed into other functionalities, most notably an amino group, through standard reduction methods. This transformation opens up a pathway to a wide array of derivatives with tailored properties.

The general synthetic utility of the benzanilide (B160483) scaffold is well-established. For instance, the amide bond can be formed through the reaction of a benzoic acid derivative with an aniline (B41778) derivative. In the context of this compound, this would involve the reaction of benzoyl chloride with 2,5-diethoxy-4-nitroaniline (B1294211). The resulting benzanilide can then undergo further modifications. One common strategy involves the reduction of the nitro group to an amine, which can then participate in a variety of subsequent reactions, such as diazotization followed by coupling reactions or further amide bond formations. This versatility allows for the construction of intricate molecular architectures.

Recent advances in synthetic methodologies have further expanded the potential of benzanilide intermediates. Techniques like regioselective C-H hydroxylation, catalyzed by transition metals such as palladium or ruthenium, allow for the direct introduction of hydroxyl groups onto the aromatic rings of benzanilides. nih.gov This provides a direct route to diverse hydroxylated benzanilide derivatives, which are important in various fields. While not specifically documented for this compound, the general applicability of such methods suggests its potential as a substrate for creating a library of complex derivatives.

Potential as Precursors for Functional Organic Materials

The specific arrangement of donor and acceptor groups in this compound makes it an attractive precursor for the development of functional organic materials with interesting electronic and optical properties.

Synthesis of Dyes and Pigments

The chemical structure of this compound is closely related to precursors used in the synthesis of various dyes and pigments. The key step in transforming this compound into a dye is typically the reduction of the nitro group to an amine, yielding 4'-amino-2',5'-diethoxybenzanilide. This resulting aromatic amine is a versatile dye intermediate.

This amino derivative can be diazotized and then coupled with a variety of coupling components (such as naphthol or phenol (B47542) derivatives) to produce a wide range of azo dyes. The color of the resulting dye can be fine-tuned by the choice of the coupling component. The ethoxy groups on the benzanilide core can enhance the solubility of the resulting dyes in organic media and can also have a bathochromic (color-deepening) effect. While direct synthesis of dyes from this compound is not extensively documented in readily available literature, the synthesis of bisazo reactive dyes from the closely related 4,4'-diaminobenzanilide (B1630359) provides a strong precedent for its potential in this application.

Development of Advanced Organic Compounds with Specific Optical Properties

The combination of electron-donating (diethoxy) and electron-withdrawing (nitro) groups on the same aromatic ring in this compound suggests its potential as a precursor for materials with non-linear optical (NLO) properties. Organic molecules with strong donor-acceptor character can exhibit large second-order NLO responses, which are crucial for applications in optoelectronics, such as frequency doubling of laser light. The synthesis of NLO-active polymers often incorporates chromophores with such donor-acceptor structures. iosrjournals.org For example, quinoxaline-based chromophores with nitro-phenyl groups have been synthesized for their NLO properties. iosrjournals.org The benzanilide framework offers a robust and synthetically accessible scaffold to build upon for creating novel NLO materials.

Furthermore, the rigid, rod-like structure of the benzanilide core makes it a suitable building block for liquid crystals. rsc.orgrsc.org Research has shown that benzanilide derivatives can form various liquid crystalline phases, such as nematic and smectic phases. rsc.orgresearchgate.net The properties of these liquid crystals can be tuned by modifying the substituents on the benzanilide core. The diethoxy and nitro groups in this compound could influence the mesomorphic properties, potentially leading to the formation of liquid crystalline materials with specific thermal and optical characteristics. The synthesis of Schiff-base liquid crystals with terminal alkoxy chains has demonstrated the importance of such groups in determining the liquid crystalline behavior. researchgate.net

Applications in Catalysis and Ligand Design

The benzanilide scaffold can be utilized in the design of ligands for transition metal catalysis. The amide nitrogen and the carbonyl oxygen can act as coordination sites for metal ions. While direct catalytic applications of this compound are not prominent, its derivatives can be envisioned as ligands.

For instance, after reduction of the nitro group to an amine, the resulting aminobenzanilide can be further functionalized to create multidentate ligands. The introduction of other coordinating groups, such as phosphines or additional nitrogen heterocycles, could lead to the formation of stable metal complexes with potential catalytic activity. The electronic properties of the benzanilide, influenced by the diethoxy substituents, would in turn affect the electronic environment of the metal center, thereby influencing its catalytic performance. Studies have shown that palladium nanoparticles capped with various ligands can catalyze a range of reactions, including reductions and C-C coupling reactions. nih.gov Zinc complexes with benzamidinate ligands, which are structurally related to benzanilides, have shown catalytic activity in the ring-opening polymerization of lactide. rsc.org These examples highlight the potential for developing catalysts based on the benzanilide framework.

Exploration in Sensor Technologies and Chemosensors

The development of fluorescent chemosensors for the detection of specific ions or molecules is a rapidly growing field of research. The general principle involves a molecule that exhibits a change in its fluorescence properties upon binding to a target analyte. The benzanilide structure, with its potential for functionalization, offers a platform for the design of such sensors.

While there are no specific reports on the use of this compound as a chemosensor, its derivatives could be designed for this purpose. For example, the introduction of a fluorophore and a specific binding site for a target analyte onto the benzanilide scaffold could lead to a functional sensor. The nitro group could be a starting point for creating a recognition site. For instance, its reduction to an amine and subsequent modification could introduce a cavity suitable for binding metal ions. The fluorescence properties of the molecule could be modulated by the electronic changes occurring upon analyte binding. Research on fluorescent chemosensors has explored various heterocyclic structures, including benzothiazole (B30560) and benzofuran (B130515) derivatives, for the detection of metal ions like Zn2+ and Fe3+. nih.govresearchgate.net Conjugated polymers have also been employed as fluorescent chemosensors for metal ions. nih.gov These studies provide a conceptual framework for the potential development of benzanilide-based chemosensors.

Future Directions and Emerging Research Avenues in Benzanilide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzanilides, often relying on methods like the Schotten-Baumann reaction, is progressively being supplanted by more environmentally benign and efficient strategies. rug.nlspectrabase.comnih.gov The future of benzanilide (B160483) synthesis, including that of 2',5'-Diethoxy-4'-nitrobenzanilide, lies in the adoption of green chemistry principles.

Recent research has demonstrated the efficacy of microwave-assisted, solvent-free synthesis of benzanilides using recyclable catalysts such as palladium-doped clay. ethz.chnih.gov This approach offers significant advantages, including drastically reduced reaction times, excellent yields, and the elimination of hazardous organic solvents. ethz.chnih.gov The methodology has shown compatibility with a wide range of functional groups, including nitro and alkoxy substituents, suggesting its direct applicability to the synthesis of this compound. ethz.ch

Another promising avenue is the use of dichlorotriphenylphosphorane (B105816) for the one-step amidation of benzoic acids and anilines. acs.org This method is notable for its high yields and tolerance of various functional groups, making it a potentially efficient route to synthesize functionalized benzanilides. acs.org

The development of these sustainable methods is crucial for the large-scale and environmentally responsible production of benzanilides like this compound for potential applications in various fields. nih.gov

Table 1: Comparison of Synthetic Methodologies for Benzanilides

| Methodology | Catalyst/Reagent | Solvent | Key Advantages | Potential for this compound |

| Microwave-Assisted Synthesis | Palladium-doped clay | Solvent-free | Rapid, high yield, recyclable catalyst, green | High, due to tolerance of nitro and ethoxy groups. ethz.ch |

| Dichlorotriphenyl-phosphorane | Dichlorotriphenyl-phosphorane | Chloroform (B151607) | High yields, one-step, broad functional group tolerance | High, suitable for functionalized derivatives. acs.org |

| Traditional Benzoylation | Benzoyl chloride/Aniline (B41778) | Aqueous NaOH | Well-established | Feasible, but less sustainable than modern methods. rug.nlspectrabase.com |

Exploration of Unconventional Reaction Pathways and Transformations

Beyond traditional amidation, the exploration of unconventional reaction pathways is set to unlock new synthetic possibilities for benzanilides. Photoredox catalysis, in particular, has emerged as a powerful tool for forging new bonds under mild conditions. mdpi.comresearchgate.net This technology utilizes visible light to generate radical intermediates, enabling transformations that are often challenging to achieve through conventional means. mdpi.comresearchgate.net

For instance, photoredox catalysis has been successfully employed for the synthesis of complex organic molecules and could be adapted for the functionalization of the benzanilide core or the synthesis of its precursors. mdpi.commdpi.com The photoinduced reduction of nitro compounds on semiconductor particles is a well-documented process and could be a key step in transformations involving the nitro group of this compound. nih.gov Furthermore, photoredox/nickel dual catalysis has opened up new avenues for cross-coupling reactions, which could be exploited for the late-stage functionalization of the benzanilide scaffold. nih.gov

The study of unconventional excited-state dynamics, such as those observed in radical-radical reactions, could also lead to novel synthetic strategies for creating complex aromatic systems from benzanilide precursors. rsc.org These cutting-edge techniques promise to expand the synthetic toolbox for creating novel benzanilide derivatives with unique properties and functionalities.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry by enabling the rapid prediction of reaction outcomes and the design of novel molecules with desired properties. researchgate.netrsc.org For the synthesis of complex molecules like this compound, ML models can predict reaction yields, identify optimal reaction conditions, and even suggest novel synthetic routes. acs.orgnih.gov

By training on vast datasets of chemical reactions, these models can recognize patterns and make predictions that would be challenging for a human chemist. rsc.orgnih.gov This can significantly accelerate the discovery and optimization of synthetic pathways, reducing the time and resources required for experimental work. researchgate.netacs.org

Furthermore, AI and ML can be employed in the de novo design of benzanilide derivatives with specific biological activities or material properties. By learning the relationship between chemical structure and function, these models can propose new molecules, such as analogs of this compound, that are optimized for a particular application. researchgate.netnih.gov The development of pruned machine learning models has shown promise in accurately predicting properties like aqueous solubility, which is a critical parameter for pharmaceutical applications. researchgate.net

Table 2: Applications of AI and Machine Learning in Benzanilide Chemistry

| Application | Description | Potential Impact on this compound Research |

| Reaction Prediction | Predicts the outcome (yield, side products) of a chemical reaction. rsc.orgacs.org | Optimization of synthesis, reducing experimental effort. |

| Condition Optimization | Suggests optimal reaction conditions (catalyst, solvent, temperature). nih.gov | Efficient and sustainable synthesis protocols. |

| Retrosynthesis Planning | Proposes synthetic routes for a target molecule. nih.gov | Discovery of novel and efficient synthetic pathways. |

| Compound Design | Generates novel molecular structures with desired properties. researchgate.netnih.gov | Design of analogs with enhanced biological or material properties. |

Advanced Characterization Techniques for Complex Reaction Intermediates and Products

A deeper understanding of reaction mechanisms and the precise identification of products are fundamental to advancing synthetic chemistry. Advanced characterization techniques play a pivotal role in this endeavor. For benzanilides, including isomers and substituted derivatives, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools. ethz.chufz.de

High-resolution mass spectrometry, particularly with techniques like electrospray ionization (ESI), provides accurate mass measurements, enabling the unambiguous determination of molecular formulas. nih.govchemicalbook.com Tandem mass spectrometry (MS/MS) can elucidate fragmentation patterns, which are crucial for distinguishing between isomers and identifying the positions of substituents on the benzanilide core. ethz.chnih.gov Proximity effects in the mass spectra of substituted benzanilides can also provide valuable structural information. ethz.ch

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are essential for the complete structural elucidation of complex benzanilides like this compound. ufz.de These methods allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. Furthermore, specialized NMR techniques can be used to study weak molecular interactions, such as intramolecular hydrogen bonds, which can influence the conformation and properties of benzanilides. nih.govufz.de

Cross-Disciplinary Research at the Interface of Organic Synthesis and Materials Science

The unique structural and electronic properties of benzanilides make them attractive building blocks for a wide range of materials. The future of benzanilide chemistry will be increasingly intertwined with materials science, leading to the development of novel functional materials.

Benzanilides serve as intermediates in the synthesis of dyes and pigments, and their derivatives could find applications in organic electronics. rug.nlnih.gov The presence of electron-donating (diethoxy) and electron-withdrawing (nitro) groups in this compound suggests the potential for interesting photophysical properties, such as intramolecular charge transfer, which are relevant for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Furthermore, the benzanilide moiety can be incorporated into polymer backbones to create materials with specific thermal or mechanical properties. rug.nl The ability to precisely control the substitution pattern on the benzanilide ring opens up possibilities for fine-tuning the properties of these polymers for specific applications. The cross-disciplinary research between organic synthesis and materials science will be crucial for unlocking the full potential of benzanilides like this compound in the creation of next-generation materials.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2',5'-Diethoxy-4'-nitrobenzanilide, and how do reaction conditions influence product purity?

- Answer : Synthesis typically involves condensation of nitro-substituted benzoyl chlorides with substituted anilines under Schotten-Baumann conditions. Critical parameters include temperature control (60–80°C), use of coupling agents like DCC (dicyclohexylcarbodiimide), and protection of ethoxy groups to prevent side reactions. Recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity, with yields averaging 65–75%. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) is recommended .

Q. Which analytical techniques are recommended for structural elucidation of this compound, and how are spectral interpretations conducted?

- Answer :

- 1H NMR : Ethoxy groups appear as triplets (δ 1.2–1.4 ppm for CH3) and quartets (δ 3.8–4.2 ppm for OCH2). The nitro group deshields adjacent aromatic protons, causing downfield shifts (δ 7.8–8.2 ppm).

- 13C NMR : Nitro-substituted carbons resonate at δ 145–150 ppm, while amide carbonyls appear at δ 165–170 ppm.

- FT-IR : Strong absorption bands at ~1520 cm⁻¹ (NO2 asymmetric stretch) and ~1670 cm⁻¹ (amide C=O).

- Mass Spectrometry : Molecular ion [M+H]+ at m/z 345.3 confirms molecular weight .

Advanced Research Questions

Q. How can discrepancies in thermal analysis data (e.g., DSC/TGA) for this compound be resolved to determine decomposition pathways?

- Answer : Contradictory thermal profiles may arise from polymorphic variations or impurities. A multi-technique approach is essential:

- DSC identifies endothermic melting (mp ~255°C) and exothermic decomposition events.

- TGA quantifies mass loss (e.g., 40% at 300°C, indicating nitro group degradation).

- XRD distinguishes crystalline forms.

- Isothermal studies at 5–10°C/min heating rates model decomposition kinetics using Flynn-Wall-Ozawa analysis .

Q. What strategies mitigate side reactions during polycondensation of nitro-aromatic benzanilides like this compound into copolymers?

- Answer : Key challenges include nitro group reduction and incomplete amide bond formation. Mitigation strategies:

- Use inert atmospheres (N2/Ar) to prevent oxidation.

- Employ triphenyl phosphite as a catalyst for stepwise polymerization, reducing side-product formation.

- Monitor inherent viscosity (ηinh) to assess polymer chain growth; ηinh >0.5 dL/g indicates high molecular weight.

- Protect reactive amino intermediates with Boc groups if further functionalization is required .

Q. How does the electronic influence of the nitro group impact cross-coupling reactions involving this compound, and what palladium complexes optimize catalytic efficiency?

- Answer : The electron-withdrawing nitro group deactivates the aromatic ring, reducing catalytic turnover. Effective solutions include:

- Electron-rich ligands : Pd(PPh3)4 enhances oxidative addition in Suzuki-Miyaura couplings.

- Silica-supported palladium : Anchored Pd complexes (e.g., Pd/SiO2) improve recyclability and reduce metal leaching in Heck reactions.

- Microwave-assisted synthesis : Shortens reaction times (e.g., 30 min vs. 12 hours) while maintaining yields >80% .

Methodological Notes

- Contradiction Analysis : When NMR data conflicts with computational predictions (e.g., DFT-calculated shifts), validate via 2D NMR (COSY, HSQC) to resolve spin-spin coupling ambiguities .

- Synthetic Optimization : Screen solvents (DMF, THF, DMSO) and bases (K2CO3, Et3N) to maximize amidation efficiency. Ethoxy groups are sensitive to strong acids; avoid HCl catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.